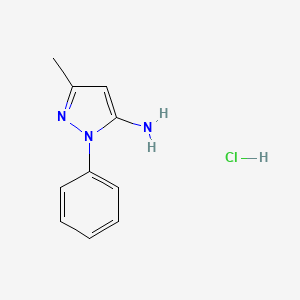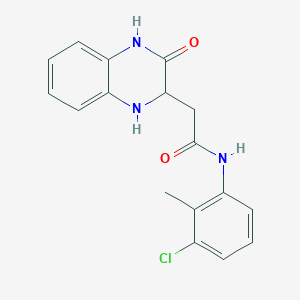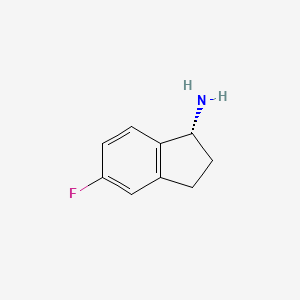![molecular formula C9H12N2O2 B6142907 methyl N-[4-(aminomethyl)phenyl]carbamate CAS No. 1019390-39-6](/img/structure/B6142907.png)
methyl N-[4-(aminomethyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[4-(aminomethyl)phenyl]carbamate, also known as 4-Aminomethylbenzoic acid methyl ester, is an organic compound that is used in a variety of scientific research applications. It is a colorless, odorless, and crystalline solid that is soluble in water and organic solvents. It is used as a reagent in the synthesis of various compounds and is also used as an intermediate in the synthesis of various drugs. This compound has been studied extensively and has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Methyl N-[4-(aminomethyl)phenyl]carbamate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including drugs, dyes, and pesticides. It has also been used as a model compound in the study of enzyme inhibition and as a substrate in enzymatic assays. In addition, it has been used in the synthesis of various polymers and as an intermediate in the synthesis of various drugs.
Mecanismo De Acción
The mechanism of action of methyl N-[4-(aminomethyl)phenyl]carbamate is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, it is believed to act as an agonist of the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects
Methyl N-[4-(aminomethyl)phenyl]carbamate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, it has been found to act as an agonist of the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. It has also been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of methyl N-[4-(aminomethyl)phenyl]carbamate in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easily synthesized using a variety of methods. In addition, it is a relatively stable compound and is soluble in both water and organic solvents. However, it also has several limitations. It is a relatively toxic compound and should be handled with care. In addition, it has a relatively low solubility in water, which can limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for research involving methyl N-[4-(aminomethyl)phenyl]carbamate. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis. In addition, further research into its use as a model compound in the study of enzyme inhibition and as a substrate in enzymatic assays is needed. Finally, further research into its potential uses as a reagent for the synthesis of various compounds and its potential role in the synthesis of various drugs is needed.
Métodos De Síntesis
Methyl N-[4-(aminomethyl)phenyl]carbamate can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-aminobenzoic acid with methanol in the presence of sodium hydroxide. This reaction produces a mixture of methyl N-[4-(aminomethyl)phenyl]carbamate and sodium 4-aminobenzoate. The mixture can then be separated by distillation or crystallization.
Propiedades
IUPAC Name |
methyl N-[4-(aminomethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)11-8-4-2-7(6-10)3-5-8/h2-5H,6,10H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBBHPHSCXVUQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-[4-(aminomethyl)phenyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B6142830.png)
![3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid](/img/structure/B6142832.png)

![3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B6142846.png)
![1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B6142853.png)
![[3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine](/img/structure/B6142855.png)

![5-(chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6142862.png)

![N-[2-(piperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6142870.png)


![1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazol-4-amine](/img/structure/B6142903.png)
